molecular formula C4H7NO4 B105924 L-Aspartic acid-15N CAS No. 3715-16-0

L-Aspartic acid-15N

Cat. No. B105924
CAS RN: 3715-16-0
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-KPHKZEKTSA-N
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Description

L-Aspartic acid is a non-essential amino acid that plays a vital role in the biosynthesis of other amino acids and in the urea cycle. The isotopic derivative L-Aspartic acid-15N is a compound where one or more of the nitrogen atoms are the stable isotope 15N, as opposed to the more common 14N. This isotopic labeling is useful in various scientific studies, including enzymatic syntheses and biotechnological applications .

Synthesis Analysis

The synthesis of 15N-labeled L-aspartic acid can be achieved through enzymatic reactions. One method involves the addition of ammonia to fumaric acid, catalyzed by aspartase partially purified from E. coli, to produce 15N-L-aspartic acid . Another approach utilizes immobilized bacteria, such as Escherichia coli B, to prepare L-[15N]aspartic acid from [15N]ammonium fumarate in a single step, yielding high isotope-enriched products .

Molecular Structure Analysis

The molecular structure of L-aspartic acid has been extensively studied using various computational methods. Harmonic and anharmonic vibrational frequencies, molecular properties, and electronic spectra have been reported, with computed geometrical parameters and frequencies showing satisfactory agreement with experimental data . Additionally, the influence of isotopic labeling on the vibrational modes of L-aspartic acid has been investigated through the ir and Raman spectra of L-aspartic-15N acid .

Chemical Reactions Analysis

L-Aspartic acid is involved in several chemical reactions within biological systems. It can be enzymatically transformed to other amino acids, such as L-glutamic acid, through transamination reactions . The racemization of D-aspartic acid to L-aspartic acid can also be catalyzed by enzymes like D-amino acid oxidase and aminotransferase . Furthermore, L-aspartic acid can induce the nucleation and growth of calcium carbonate, influencing the crystal phase, shape, size, and aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-aspartic acid have been characterized through computational studies. Properties such as area, volume, polar surface area, polarizability, ovality, logP, dipole moment, and HOMO-LUMO gap have been obtained and interpreted in terms of electronic effects, molecular deformability, steric factors, and reactivity . The molecular electrostatic potential map of L-aspartic acid provides a quantitative measure of the chemical activities at various sites of the molecule .

Scientific Research Applications

1. Biomineralization and Material Synthesis

L-Aspartic acid plays a crucial role in biomineralization processes, specifically in the formation of calcium carbonate structures. Tong et al. (2004) demonstrated that aspartic acid can induce the nucleation and growth of calcium carbonate, influencing the phase, shape, size, and aggregation of the resulting crystals. This finding is significant for developing new materials and understanding biomineralization mechanisms in nature (Tong et al., 2004).

2. Synthesis of Hydrogels

L-Aspartic acid is utilized in synthesizing natural hydrogels with unique properties like temperature-responsiveness, pH sensitivity, and superabsorbency. Vakili and Rahneshin (2013) described the synthesis and characterization of hydrogels based on starch and L-aspartic acid, which have potential applications in drug delivery systems (Vakili & Rahneshin, 2013).

3. Enzymatic Studies and Amino Acid Production

L-Aspartic acid is vital in studying enzymatic processes and synthesizing other amino acids. For instance, the study of 15N-L-tyrosine preparation via biotransformation, involving 15N-L-aspartic acid, provides insights into amino acid synthesis and labeling techniques (S. Ming-ming, 2009).

4. Protein Modification and Analysis

L-Aspartic acid is crucial in studying protein modifications, such as deamidation. Sze et al. (2020) highlighted its role in understanding deamidation in complex biological samples, which is significant for studying human aging and degenerative diseases (Sze et al., 2020).

5. Removal of Heavy Metal Ions

The multifunctional nature of L-aspartic acid allows for its use in synthesizing polymers for environmental applications, such as the removal of heavy metal ions from water. Vakili et al. (2015) synthesized poly(amide-hydrazide-imide)s containing L-aspartic acid, demonstrating their ability to adsorb heavy metal cations (Vakili et al., 2015).

6. Agricultural Applications

L-Aspartic acid is also used in agriculture to enhance plant growth and resilience. Alfosea-Simón et al. (2021) investigated its effects on tomato plants, showing that it can influence physiological and metabolic responses, potentially improving crop yield and stress tolerance (Alfosea-Simón et al., 2021).

7. Role in Endocrine and Neurological Functions

Research on D-aspartic acid, a form of aspartic acid, has shown its significance in the release and synthesis of hormones like LH and testosterone, indicating its importance in endocrine and neurological functions (Topo et al., 2009).

Safety And Hazards

L-Aspartic Acid-15N may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

L-Aspartic Acid-15N is a suitable prodrug for colon-specific drug delivery . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

(2S)-2-(15N)azanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-KPHKZEKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid-15N

Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
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150 g
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30 g
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diammonium D,L-aspartate
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Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
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ammonium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Aspartic acid-15N
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L-Aspartic acid-15N
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L-Aspartic acid-15N
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Reactant of Route 6
L-Aspartic acid-15N

Citations

For This Compound
16
Citations
I Lupan, S Chira, M Chiriac, N Palibroda, O Popescu - Rev. Chim, 2008 - academia.edu
Materials and methods Molecular cloning of aspartase from Escherichia coli Gene for aspartase from E. coli (1437 bp) was cloned by polymerase chain reaction (PCR) using pET21b …
Number of citations: 1 www.academia.edu
S Gatenbeck, B Forsgren - Acta chem. scand, 1964 - actachemscand.org
… Escherichia coli from fumarie acid and 15NH4N03 as described by Wu et al* i,-Aspartic acid-l5N-14C(U) was obtained by precipitation of an aqueous solution of L-aspartic acid-15N …
Number of citations: 14 actachemscand.org
Z Gaudin, D Cerveau, N Marnet, A Bouchereau… - academia.edu
Supporting information includes equations used in this manuscript, and three tables with quantification data. Two tables summarize the linear fit between calibration curves of labeled …
Number of citations: 3 www.academia.edu
J Garcia-Bermudez, L Baudrier, K La, XG Zhu… - Nature cell …, 2018 - nature.com
As oxygen is essential for many metabolic pathways, tumour hypoxia may impair cancer cell proliferation 1 – 4 . However, the limiting metabolites for proliferation under hypoxia and in …
Number of citations: 317 www.nature.com
DM Roundhill - Chemical reviews, 1992 - ACS Publications
D. Max Roundhillreceived his BA degree from Oxford University and his Ph D degree from Imperial College, London with Geoffroy Wilkinson. After postdoctoral work at Tulane, he …
Number of citations: 456 pubs.acs.org
KKA Wang - 2018 - ideals.illinois.edu
Phosphonic and phosphinic acid natural products are characterized by their carbon-phosphorus bonds, and exhibit a variety of bioactivities. Further, these compounds often contain …
Number of citations: 0 www.ideals.illinois.edu
B Karagoz - 2019 - search.proquest.com
The chiral surface chemistry aims to understand the origin of enantiospecific interactions between chiral molecules and chiral surfaces. The key to understanding the origin of …
Number of citations: 1 search.proquest.com
HH Le, MT Lee, KR Besler, EL Johnson - Cell Host & Microbe, 2022 - cell.com
Microbially-derived gut metabolites are important contributors to host phenotypes, many of which may link microbiome composition to metabolic disease. However, relatively few …
Number of citations: 20 www.cell.com
L Qi, MS Martin-Sandoval, S Merchant, W Gu… - Cell Stem Cell, 2021 - cell.com
The electron transport chain promotes aspartate synthesis, which is required for cancer cell proliferation. However, it is unclear whether aspartate is limiting in normal stem cells. We …
Number of citations: 32 www.cell.com
M Tajan, AK Hock, J Blagih, NA Robertson… - Cell metabolism, 2018 - cell.com
Numerous mechanisms to support cells under conditions of transient nutrient starvation have been described. Several functions of the tumor-suppressor protein p53 can contribute to …
Number of citations: 176 www.cell.com

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